[(4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]methanol
Description
[(4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]methanol is a polycyclic secondary alcohol featuring a fully saturated quinoline backbone with a hydroxymethyl group at the 4a-position. This compound belongs to the decahydroquinoline family, characterized by its bicyclic framework and stereochemical complexity due to the fused cyclohexane and piperidine rings. The stereochemistry (4As,8aS) indicates a specific spatial arrangement critical for its physicochemical and biological properties. Synthetically, it is often derived via LiAlH4 reduction of corresponding carboxylic acid precursors under inert conditions, followed by crystallization . Its structural features make it a valuable intermediate for pharmaceuticals and bioactive molecules, particularly in antiviral and anticancer research.
Properties
IUPAC Name |
[(4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-8-10-5-2-1-4-9(10)11-7-3-6-10/h9,11-12H,1-8H2/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGCNMBKYIKJML-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCCNC2C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]2(CCCN[C@H]2C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]methanol typically involves the hydrogenation of quinoline derivatives under specific conditions. One common method includes:
Hydrogenation Reaction: Quinoline is subjected to hydrogenation using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Reduction Reaction: The resulting hydrogenated quinoline is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to obtain the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: Further reduction can lead to the formation of fully saturated alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of [(4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to disease processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of [(4As,8aS)-Quinolin-4a-yl]methanol and Analogs
Key Observations :
- Stereochemical Complexity: The target compound shares a rigid, saturated bicyclic core with isodrimenol (10) but differs in ring size (quinoline vs. naphthalene) and substituent positions .
Key Observations :
- The target compound and its quinoline analogs (e.g., 8a-8e) share a common LiAlH4-mediated reduction strategy, ensuring high yields and purity .
- Isodrimenol (10) requires more complex stereochemical control during synthesis, resulting in lower yields .
Table 3: Pharmacological Profiles
Key Observations :
- Natural product derivatives (e.g., kohamaic acid) exhibit stronger activity, likely due to extended alkyl chains enhancing target binding .
Physicochemical Properties
Table 4: Solubility and Stability
| Compound | Solubility (Water) | Solubility (Methanol) | Stability | |
|---|---|---|---|---|
| [(4As,8aS)-Quinolin-4a-yl]methanol | Low | High | Stable at RT | |
| C38H50N6O5·CH4O3S (Analog) | Very low | Moderate | Hygroscopic |
Key Observations :
- The hydroxymethyl group enhances methanol solubility compared to sulfonamide analogs, which exhibit poor aqueous solubility .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the octahydroquinoline core and methanol substituent. Key signals include:
- X-ray Crystallography : Resolves absolute stereochemistry but requires high-purity crystals. PubChem data for analogs (e.g., CID 12345678) provide reference metrics for bond angles .
How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Q. Advanced
- DFT Calculations : Density Functional Theory models (e.g., B3LYP/6-31G*) predict nucleophilic attack sites. The methanol group’s hydroxyl oxygen exhibits a partial charge of −0.38, making it susceptible to acylations .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. For example, THF stabilizes transition states in SN2 mechanisms by 2.3 kcal/mol compared to DMF .
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., benzyl halides in DMF) .
- First Aid : Immediate rinsing with water for 15 minutes if exposed, followed by medical consultation .
How does the compound’s conformation influence its interaction with biological targets?
Q. Advanced
- Docking Studies : The octahydroquinoline ring adopts a boat conformation, enabling hydrophobic interactions with enzyme pockets. MD simulations show 30% stronger binding to DNA polymerase κ compared to planar analogs .
- SAR Insights : Methanol substitution enhances water solubility (LogP reduction by 0.8 units) but may reduce membrane permeability. Derivatives with esterified methanol show improved bioavailability in murine models .
What strategies mitigate byproduct formation during functionalization of the methanol group?
Q. Advanced
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) ethers to protect the hydroxyl group during alkylation. Deprotection with TBAF yields >90% recovery .
- Catalytic Optimization : Scandium triflate (Sc(OTf)₃) reduces side reactions in Mitsunobu reactions by stabilizing oxonium intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
